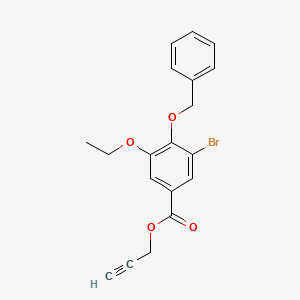

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate

Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is a structurally complex benzoate ester featuring a propargyl (prop-2-yn-1-yl) ester group and a trisubstituted aromatic ring. The benzene ring is functionalized with a benzyloxy group at position 4, a bromine atom at position 3, and an ethoxy group at position 5. This combination of substituents imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the benzyloxy and ethoxy groups contribute to solubility and stability. The propargyl moiety may enable further functionalization via click chemistry or metal-catalyzed reactions.

Crystallographic data for this compound, if available, would likely be refined using programs like SHELXL , with visualization tools such as ORTEP-3 employed for structural representation . Validation of its crystal structure would adhere to modern protocols outlined in crystallographic literature .

Properties

Molecular Formula |

C19H17BrO4 |

|---|---|

Molecular Weight |

389.2 g/mol |

IUPAC Name |

prop-2-ynyl 3-bromo-5-ethoxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C19H17BrO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3 |

InChI Key |

YTPWZHMHKSIMNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the corresponding hydrogenated product.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Potential Biological Activities

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate could have antimicrobial effects due to its ability to interact with biological membranes.

- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, making it a candidate for further exploration in anti-inflammatory drug development.

Drug Discovery

The compound's unique functional groups enable it to serve as a building block in the synthesis of novel pharmaceuticals. Its ability to undergo click chemistry reactions allows for the formation of covalent bonds with biological molecules, facilitating drug design and development efforts.

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymeric materials. Its reactivity allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Nanotechnology

The compound can be employed in the creation of nanoparticles for targeted drug delivery systems. Its ability to encapsulate active pharmaceutical ingredients while providing controlled release profiles makes it valuable in therapeutic applications.

Cosmetic Formulations

Given its chemical stability and potential bioactivity, this compound may also find applications in cosmetic formulations. Its properties can be leveraged to enhance skin penetration and improve the efficacy of topical products.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of compounds structurally similar to this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.

Case Study 2: Polymer Synthesis

In another investigation, researchers synthesized a series of polymers incorporating Prop-2-yn-1-yloxy groups. These polymers demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers, indicating their potential for industrial applications.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological targets. The benzyloxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors. The bromo substituent can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Published Literature

Key analogs include ethyl 4-substituted benzoates reported in Molecules (2011) :

- I-6501: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate

- I-6502: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate

- I-6602 : Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate

- I-6702: Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate

Substituent Effects

- Ester Group : The propargyl ester in the target compound contrasts with the ethyl esters in analogs. Propargyl groups enhance reactivity (e.g., in Huisgen cycloadditions), whereas ethyl esters prioritize metabolic stability .

- Aromatic Substituents: The 3-bromo-5-ethoxy-4-benzyloxy pattern in the target compound differs from the isoxazole- or dihydroisoquinoline-linked chains in analogs. Bromine’s electron-withdrawing nature may influence electronic density and intermolecular interactions compared to nitrogen-containing heterocycles.

Physical and Chemical Properties

- Solubility : Bulky benzyloxy and ethoxy groups in the target compound may reduce aqueous solubility relative to I-6501/I-6502, which feature flexible thio-/oxy-pentyl chains .

- Reactivity: The bromine atom offers a site for nucleophilic substitution (e.g., Suzuki coupling), absent in analogs with non-halogen substituents.

Crystallographic and Validation Insights

Validation would involve checks for geometric plausibility and electron density fit, as described by Spek .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The target compound’s bromine and propargyl groups offer orthogonal reactivity for derivatization, unlike analogs with metabolically stable ethyl esters.

- Crystallography : Structural validation tools (e.g., SHELXL, ORTEP-3) are critical for confirming the spatial arrangement of bulky substituents .

- Biological Potential: While analogs like I-6501/6602 emphasize isoxazole motifs for target engagement, the brominated aromatic core in the target compound may interact with halogen-bonding proteins.

Biological Activity

Prop-2-yn-1-yl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is a synthetic organic compound with the molecular formula C19H17BrO4 and a molecular weight of approximately 389.24 g/mol. This compound features a complex structure that includes a prop-2-ynyl group and various substituents, which may contribute to its biological activity. Preliminary studies suggest that compounds with similar structures may exhibit notable biological properties, making this compound a candidate for further research in medicinal chemistry and drug development.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The compound includes:

- Alkyne Functional Group : The presence of the prop-2-ynyl group may enhance reactivity.

- Bromine Atom : Known for its role in increasing the lipophilicity and potentially enhancing biological interactions.

- Benzyloxy and Ethoxy Substituents : These groups can influence solubility and stability, affecting bioavailability.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, based on related compounds and preliminary data, several potential activities have been identified:

- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds with similar functional groups have been reported to exhibit antimicrobial activities against various pathogens.

- Enzyme Inhibition : Potential interactions with enzymes such as cyclooxygenases or lipoxygenases could suggest anti-inflammatory properties.

Case Study 1: Anticancer Potential

A study focused on structurally similar compounds demonstrated that certain benzoate derivatives exhibited significant cytotoxicity against pancreatic cancer cells. The mechanism was attributed to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation . While direct studies on this compound are lacking, its structural features suggest it may possess similar activity.

Case Study 2: Antimicrobial Effects

Research into related benzoate compounds revealed antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with bromine substitutions showed enhanced activity due to increased membrane permeability . This suggests that this compound may also exhibit antimicrobial effects.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate | C18H19BrO4 | Lacks propynyl group | Moderate anticancer activity |

| Ethyl 4-(benzyloxy)-3-bromo-5-methylbenzoate | C19H21BrO4 | Ethyl group; different substitution | Antimicrobial effects observed |

| Propanoyl 4-(benzyloxy)-3-bromo-5-methoxybenzoate | C19H21BrO4 | Methoxy instead of ethoxy | Limited data; potential for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.